molecular formula C25H21ClN2O5S B2940320 N-(4-chlorophenyl)-2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895645-84-8

N-(4-chlorophenyl)-2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2940320
CAS No.: 895645-84-8
M. Wt: 496.96
InChI Key: ZZLUZRSPCHMYOC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
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Scientific Research Applications

  • Structural Aspects and Properties : Research has examined the structural aspects of amide-containing isoquinoline derivatives related to N-(4-chlorophenyl)-2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide. These studies focus on the formation of gels and crystalline salts when treated with different acids, revealing insights into their structural properties and potential applications in material science (Karmakar, Sarma, & Baruah, 2007).

  • Antimicrobial Agents : Compounds structurally similar to this compound have been synthesized and characterized for their potential as antimicrobial agents. These studies include the evaluation of their antibacterial and antifungal activities, providing a foundation for their use in medical applications (Desai, Shihora, & Moradia, 2007).

  • Cytotoxic Activity : Research has explored the cytotoxic activity of novel sulfonamide derivatives, including structures related to this compound. These studies focus on their potential use in cancer treatment, assessing their effectiveness against various cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

  • Anti-inflammatory Activities : There has been research on quinazolinyl acetamides for their analgesic and anti-inflammatory activities. This area of study provides insights into the therapeutic potential of these compounds in treating inflammation and pain-related conditions (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

  • Neuroprotective Effects : A study on anilidoquinoline derivatives related to this compound demonstrated significant antiviral and neuroprotective effects in the context of Japanese encephalitis, indicating their potential therapeutic application in viral neurological diseases (Ghosh et al., 2008).

  • Cancer Cell Targeting : Efforts in designing and synthesizing novel compounds have led to the development of 4-aminoquinoline derivatives with enhanced anticancer activities. These studies explore the effects of such compounds on breast tumor cell lines and their potential as safer anticancer agents (Solomon, Pundir, & Lee, 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the sulfonyl and quinolinone groups could play a key role in these interactions.

Biochemical Pathways

Given the complexity of biological systems, it is likely that the compound influences multiple pathways, leading to a range of downstream effects

Pharmacokinetics

Factors such as its molecular weight, polarity, and solubility can influence its bioavailability . More comprehensive pharmacokinetic studies are needed to understand these properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its activity. Similarly, the presence of other molecules could lead to competitive or noncompetitive inhibition.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-33-19-11-13-20(14-12-19)34(31,32)23-15-28(22-6-4-3-5-21(22)25(23)30)16-24(29)27-18-9-7-17(26)8-10-18/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLUZRSPCHMYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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